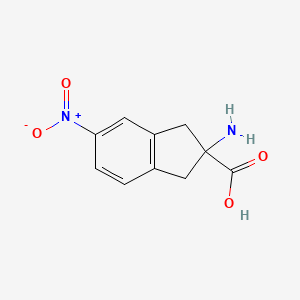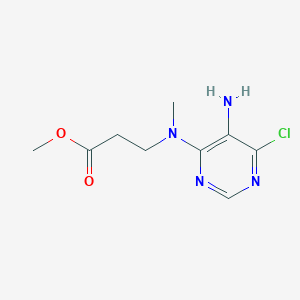
Methyl3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-amino-6-chloropyrimidine-4-carbaldehyde.
Formation of Intermediate: The carbaldehyde is then reacted with methylamine to form the corresponding Schiff base.
Reduction: The Schiff base is reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-((2-amino-6-chloropyrimidin-4-yl)sulfanyl)propanoate: Similar structure with a sulfanyl group instead of a methylamino group.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: Contains a methoxyacrylate group instead of a propanoate group.
Uniqueness
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity. The presence of both an amino group and a methylamino group allows for diverse chemical modifications and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C9H13ClN4O2 |
|---|---|
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
methyl 3-[(5-amino-6-chloropyrimidin-4-yl)-methylamino]propanoate |
InChI |
InChI=1S/C9H13ClN4O2/c1-14(4-3-6(15)16-2)9-7(11)8(10)12-5-13-9/h5H,3-4,11H2,1-2H3 |
Clé InChI |
VEIYUCLXJIFHJE-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)OC)C1=C(C(=NC=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





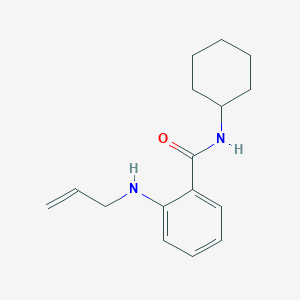

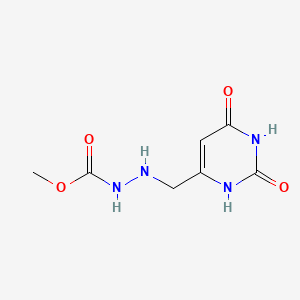
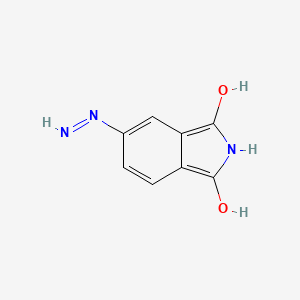

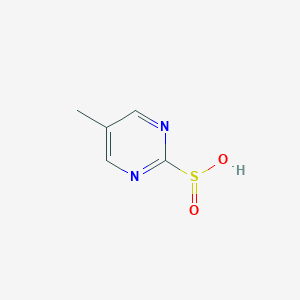
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
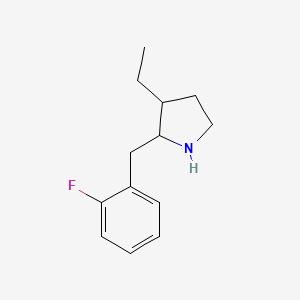
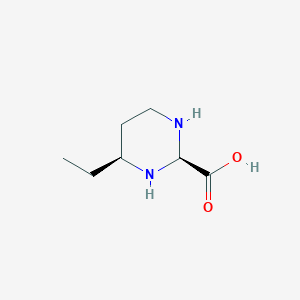
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
